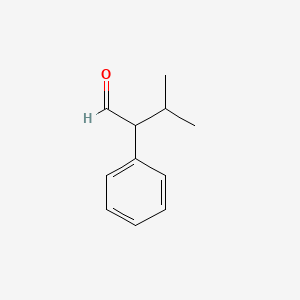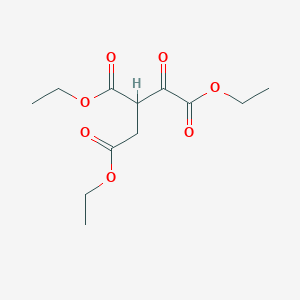
Trimethyl-d9-phosphine
概要
説明
Trimethyl-d9-phosphine is a deuterated organophosphorus compound with the chemical formula (CD3)3P. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic substitution is particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy, as it provides distinct spectral properties.
準備方法
Synthetic Routes and Reaction Conditions: Trimethyl-d9-phosphine can be synthesized through the reaction of deuterated methyl iodide (CD3I) with a phosphorus trihalide, such as phosphorus trichloride (PCl3), in the presence of a base like lithium aluminum deuteride (LiAlD4). The reaction proceeds as follows:
3CD3I+PCl3+3LiAlD4→(CD3)3P+3LiCl+3AlD3
This method ensures the incorporation of deuterium into the methyl groups, resulting in the desired deuterated phosphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of deuterated reagents and the use of specialized equipment to ensure high purity and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the deuterium incorporation.
化学反応の分析
Types of Reactions: Trimethyl-d9-phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide ((CD3)3PO) using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Substitution: Various nucleophiles under appropriate conditions, such as alkyl halides or acyl chlorides.
Coordination: Transition metal salts or complexes in the presence of suitable solvents.
Major Products Formed:
Oxidation: this compound oxide ((CD3)3PO).
Substitution: Various substituted phosphines depending on the nucleophile used.
Coordination: Metal-phosphine complexes with diverse structures and properties.
科学的研究の応用
Trimethyl-d9-phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, facilitating the study of metal-ligand interactions and catalytic processes.
Biology: Its deuterated nature makes it valuable in NMR spectroscopy for studying biological molecules and their interactions.
Medicine: It is employed in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Industry: It is used in the synthesis of specialty chemicals and materials, where isotopic labeling is required for tracing and analysis.
作用機序
The mechanism of action of trimethyl-d9-phosphine involves its ability to donate electron pairs to form coordinate bonds with metal centers. This property makes it an effective ligand in coordination chemistry, where it stabilizes metal complexes and influences their reactivity. The deuterium atoms in the compound provide unique NMR spectral characteristics, allowing for detailed studies of molecular interactions and dynamics.
類似化合物との比較
Trimethylphosphine ((CH3)3P): The non-deuterated analog of trimethyl-d9-phosphine, commonly used in coordination chemistry and catalysis.
Triethylphosphine ((C2H5)3P): A similar phosphine with ethyl groups instead of methyl groups, used in similar applications but with different steric and electronic properties.
Triphenylphosphine ((C6H5)3P): A bulkier phosphine ligand with phenyl groups, widely used in organic synthesis and catalysis.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium content, which imparts distinct NMR spectral properties. This makes it particularly valuable in studies requiring isotopic labeling, such as mechanistic investigations and structural elucidation using NMR spectroscopy.
特性
IUPAC Name |
tris(trideuteriomethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9P/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWDBCBWQNCYNR-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])P(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499926 | |
| Record name | Tris[(~2~H_3_)methyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22529-57-3 | |
| Record name | Tris[(~2~H_3_)methyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22529-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Thieno[3,2-b]pyridine-2-carbonitrile](/img/structure/B1625709.png)








